molecular formula C25H19FN4O2S B2652384 3-(4-fluorobenzyl)-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 2034326-44-6

3-(4-fluorobenzyl)-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No.: B2652384
CAS No.: 2034326-44-6
M. Wt: 458.51
InChI Key: DHZAOLUCLTXFDO-UHFFFAOYSA-N
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Description

3-(4-fluorobenzyl)-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone class This compound is characterized by the presence of a quinazolinone core, a fluorobenzyl group, and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorobenzyl)-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via nucleophilic substitution reactions, often using 4-fluorobenzyl bromide or chloride as the electrophile.

    Formation of the Oxadiazole Moiety: The oxadiazole ring is formed through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives.

    Thioether Linkage Formation: The final step involves the formation of the thioether linkage between the quinazolinone core and the oxadiazole moiety, typically using thiolating agents like thiourea.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the quinazolinone core, potentially leading to ring-opening or hydrogenation products.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced quinazolinone derivatives and ring-opened products.

    Substitution: Functionalized aromatic derivatives.

Scientific Research Applications

3-(4-fluorobenzyl)-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Pharmacology: The compound is studied for its potential as an anti-inflammatory and antimicrobial agent.

    Biology: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

    Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(4-fluorobenzyl)-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer cells, it may inhibit kinases involved in cell signaling pathways, leading to reduced cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorobenzyl)-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
  • 3-(4-methylbenzyl)-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Uniqueness

Compared to similar compounds, 3-(4-fluorobenzyl)-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one exhibits unique properties due to the presence of the fluorine atom. Fluorine can enhance the compound’s metabolic stability, bioavailability, and binding affinity to molecular targets. This makes it a more potent and selective agent in various applications.

Biological Activity

The compound 3-(4-fluorobenzyl)-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a novel heterocyclic derivative that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a quinazolinone core structure, which is known for its diverse pharmacological activities. The presence of the 4-fluorobenzyl and o-tolyl oxadiazole moieties enhances its interaction with biological targets.

The biological activity of quinazolinone derivatives often involves the inhibition of key enzymes or receptors involved in various signaling pathways. The specific mechanism for this compound includes:

  • Tyrosine Kinase Inhibition : Similar compounds have shown potent inhibitory effects on multiple tyrosine kinases such as CDK2, HER2, and EGFR. These kinases play crucial roles in cell proliferation and survival, making them significant targets in cancer therapy .
  • Antimicrobial Activity : Research indicates that quinazolinone derivatives exhibit antimicrobial properties against a range of pathogens, including both gram-positive and gram-negative bacteria .

Inhibitory Activity Against Tyrosine Kinases

A study evaluated the inhibitory activity of various quinazolinone derivatives against tyrosine kinases. The results are summarized in Table 1 below:

CompoundTarget KinaseIC50 (µM)Type of Inhibition
This compoundCDK20.173 ± 0.012Non-competitive
This compoundHER20.079 ± 0.015Non-competitive
This compoundEGFR0.177 ± 0.032Competitive

These findings suggest that the compound acts as a potent inhibitor of key kinases involved in cancer progression.

Antimicrobial Activity

The antimicrobial efficacy was assessed using the disc diffusion method against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL
Klebsiella pneumoniae32 µg/mL

The compound exhibited significant antimicrobial activity, indicating its potential as a therapeutic agent against infections .

Case Studies

Several studies have reported on the biological activities of similar quinazolinone derivatives:

  • Cytotoxicity Studies : A study involving quinazolinone derivatives demonstrated significant cytotoxic effects against various cancer cell lines (e.g., MCF-7 and HT-29). The IC50 values ranged from 10 to 12 µM for the most active compounds .
  • In Vivo Studies : Animal models have been used to evaluate the anticancer potential of related compounds. Results indicated tumor growth inhibition and improved survival rates in treated groups compared to controls .

Properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-2-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19FN4O2S/c1-16-6-2-3-7-19(16)23-28-22(32-29-23)15-33-25-27-21-9-5-4-8-20(21)24(31)30(25)14-17-10-12-18(26)13-11-17/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHZAOLUCLTXFDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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